molecular formula C14H15NO2 B2368685 (2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile CAS No. 150300-51-9

(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2368685
CAS No.: 150300-51-9
M. Wt: 229.279
InChI Key: BDKGQXNLVUZZRR-DHZHZOJOSA-N
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Description

(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is an organic compound with a complex structure that includes a hydroxyphenyl group, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile typically involves the condensation of 4-hydroxybenzaldehyde with 4,4-dimethyl-3-oxopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme-catalyzed reactions.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways, such as those involved in inflammation or cancer.

Industry

In industrial applications, this compound can be used in the production of polymers and other materials. Its reactivity and stability make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with enzymes or receptors, while the nitrile and ketone groups can participate in covalent bonding or coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(4-methoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
  • (2E)-2-[(4-chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
  • (2E)-2-[(4-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile

Uniqueness

(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile is unique due to the presence of the hydroxyphenyl group, which imparts specific reactivity and biological activity. The hydroxy group can participate in hydrogen bonding and other interactions that are not possible with methoxy, chloro, or nitro substituents. This makes the compound particularly useful in applications where specific interactions with biological targets are required.

Properties

IUPAC Name

(2E)-2-[(4-hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-14(2,3)13(17)11(9-15)8-10-4-6-12(16)7-5-10/h4-8,16H,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKGQXNLVUZZRR-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC=C(C=C1)O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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